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Abstract

Piscicolin 126 is a class lla bacteriocin, a group of ribosomally synthesized antimicrobial
peptides produced by lactic acid bacteria. First identified from Carnobacterium piscicola, it
exhibits potent inhibitory activity against a range of Gram-positive bacteria, most notably the
foodborne pathogen Listeria monocytogenes. This technical guide provides an in-depth
overview of the discovery and isolation of piscicolin 126, presenting detailed experimental
protocols and quantitative data. Furthermore, it elucidates the bacteriocin's mechanism of
action, involving a targeted interaction with the mannose phosphotransferase system in
susceptible bacteria, leading to membrane permeabilization and cell death. This document is
intended to serve as a comprehensive resource for researchers and professionals in the fields
of microbiology, drug discovery, and food science.

Discovery and Initial Characterization

Piscicolin 126 was first discovered and isolated from Carnobacterium piscicola JG126, a lactic
acid bacterium found in spoiled ham.[1][2] Subsequent research has also identified its
production by other bacterial strains, including Carnobacterium maltaromaticum UAL307,
isolated from fresh pork. This bacteriocin is a non-modified, heat-stable peptide with a
molecular weight of approximately 4,416.6 Da.[1][2] It is composed of 44 amino acid residues
and is characterized by a conserved N-terminal sequence known as the "pediocin box"
(YGNGV), which is typical for class lla bacteriocins.[1] Piscicolin 126 demonstrates a narrow
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spectrum of activity, primarily targeting Gram-positive bacteria, while Gram-negative bacteria,
yeasts, and molds are generally not affected.[1]

Isolation of Piscicolin 126

Two primary methodologies have been established for the isolation of piscicolin 126:
purification from its native producing organism and recombinant production in a heterologous
host system.

Isolation from Native Carnobacterium piscicola JG126*

The purification of piscicolin 126 from the culture supernatant of C. piscicola JG126 typically
involves a multi-step chromatographic process. While a complete purification table with fold-
purification and yield at each step is not readily available in the literature, the process generally
follows the workflow outlined below.

 Cultivation:Carnobacterium piscicola JG126 is cultured in a suitable broth medium (e.g.,
MRS broth) under optimal temperature conditions (typically below 19°C for some strains to
ensure high production) until a significant bacteriocin titer is achieved in the supernatant.

o Cell Removal: The bacterial cells are removed from the culture broth by centrifugation (e.g.,
10,000 x g for 15 minutes at 4°C). The resulting supernatant contains the crude piscicolin
126.

o Ammonium Sulfate Precipitation: The crude supernatant is subjected to ammonium sulfate
precipitation (typically between 40-60% saturation) to concentrate the bacteriocin. The
precipitate is collected by centrifugation and redissolved in a minimal volume of an
appropriate buffer (e.g., 20 mM sodium phosphate buffer, pH 6.0).

o Cation-Exchange Chromatography: The redissolved and dialyzed sample is loaded onto a
cation-exchange column (e.g., SP-Sepharose). Piscicolin 126, being cationic, binds to the
column. Elution is performed using a linear gradient of NaCl. Fractions are collected and
assayed for antimicrobial activity.

» Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions
from the cation-exchange step are pooled and further purified by RP-HPLC on a C18
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column. A gradient of an organic solvent, such as acetonitrile, in water with 0.1%
trifluoroacetic acid is used for elution. The peak corresponding to piscicolin 126 is collected.

o Purity Analysis: The purity of the final product is assessed by techniques such as SDS-PAGE
and mass spectrometry.

Recombinant Production and Purification from
Escherichia coli

A more controlled and high-yield approach involves the recombinant expression of the
piscicolin 126 gene (pisA) in a host like Escherichia coli.

o Gene Cloning and Expression: The gene encoding piscicolin 126 is cloned into an
appropriate expression vector, often as a fusion protein with a tag (e.qg., thioredoxin) to
enhance stability and facilitate purification. The vector is then transformed into a suitable E.
coli expression strain.

o Cultivation and Induction: The recombinant E. coli is cultured in a rich medium (e.g., LB
broth) to a desired cell density (e.g., OD600 of 0.6-0.8). Expression of the fusion protein is
then induced, for example, with IPTG (isopropyl 3-D-1-thiogalactopyranoside).

o Cell Lysis and Fractionation: After a suitable induction period, the cells are harvested by
centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication or
high-pressure homogenization. The soluble and insoluble fractions are separated by
centrifugation.

« Affinity Chromatography: If a tagged fusion protein is expressed, the soluble fraction is
subjected to affinity chromatography. For instance, a His-tagged protein can be purified using
a Ni-NTA column.

o Cleavage of the Fusion Tag: The purified fusion protein is then treated with a specific
protease or chemical agent (e.g., cyanogen bromide if a methionine residue is engineered at
the cleavage site) to release the recombinant piscicolin 126.

e RP-HPLC: The cleaved mixture is subjected to RP-HPLC on a C18 column for final
purification of the recombinant piscicolin 126.
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Quantitative Data

The following tables summarize the quantitative data associated with the production and
activity of piscicolin 126.

Table 1: Production and Activity of Native Piscicolin 126 from C. piscicola JG126*

Parameter Value Reference

Initial Activity in Culture
51,000 AU/mI [3]
Supernatant

Note: AU (Arbitrary Units) are determined by a critical dilution assay.

Table 2: Purification and Specific Activity of Recombinant Piscicolin 126 from E. coli

Parameter Value Reference

Yield of Purified Recombinant

R 26 mg/liter of culture [4]
Piscicolin 126
Specific Activity against
, 684 AU/mg [4]
Enterococcus faecalis SF1
Specific Activity against
247,584 AU/mg [4]

Listeria monocytogenes 4A

Experimental Protocols: Core Methodologies
Bacteriocin Activity Assay (Critical Dilution Method)

This method is used to quantify the antimicrobial activity of piscicolin 126.

¢ Indicator Strain Preparation: An overnight culture of a sensitive indicator strain (e.g., Listeria
monocytogenes) is prepared.

e Agar Plate Preparation: A suitable agar medium is melted and cooled to approximately 45-
50°C. The indicator strain is inoculated into the molten agar. The inoculated agar is then
poured into petri dishes to create a lawn.
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o Serial Dilution: The piscicolin 126 sample is serially diluted (two-fold) in a suitable buffer or
sterile water.

» Application to Agar: Aliquots of each dilution are spotted onto the surface of the indicator
lawn plates.

 Incubation: The plates are incubated under appropriate conditions until a clear lawn of
bacterial growth is visible.

o Determination of Activity: The activity, in Arbitrary Units per milliliter (AU/ml), is calculated as
the reciprocal of the highest dilution that shows a clear zone of inhibition of the indicator
lawn.

Visualizations: Workflows and Signaling Pathways

Isolation and Purification Workflow of Native Piscicolin
126
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Caption: Workflow for the isolation of native piscicolin 126.
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Mechanism of Action: Pore Formation via Man-PTS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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